1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide
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Overview
Description
3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- is a complex organic compound that belongs to the class of piperidinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxyphenyl group, and the incorporation of the sulfonyl-pyrimidinyl moiety. Common reagents used in these steps may include:
- Piperidine
- Phenoxyphenyl derivatives
- Sulfonyl chlorides
- Pyrimidinyl derivatives
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., lithium aluminum hydride)
- Substitution reagents (e.g., halides, nucleophiles)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- may include other piperidinecarboxamides with different substituents or related sulfonyl-pyrimidinyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
1144442-38-5 |
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Molecular Formula |
C23H24N4O6S |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O6S/c1-15-20(22(29)26-23(30)24-15)34(31,32)27-13-5-6-16(14-27)21(28)25-17-9-11-19(12-10-17)33-18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,25,28)(H2,24,26,29,30) |
InChI Key |
OJTZFYYMQBKDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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